REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[C:11]([C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][N:14]=1)#N.Cl.CC[O:23]CC>C1C=CC=CC=1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]([C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][N:14]=1)=[O:23]
|
Name
|
ethereal solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
at -20° C
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
TEMPERATURE
|
Details
|
to reflux for seven hours
|
Duration
|
7 h
|
Type
|
ADDITION
|
Details
|
are added drop by drop
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two and a half hours
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
The organic layer is removed
|
Type
|
CUSTOM
|
Details
|
by decanting
|
Type
|
WASH
|
Details
|
is washed with 6 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the aqueous layers are collected
|
Type
|
CUSTOM
|
Details
|
the residual ether is removed
|
Type
|
DISTILLATION
|
Details
|
by distilling and once 100° C.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one and a half hours
|
Type
|
TEMPERATURE
|
Details
|
is cooled externally
|
Type
|
ADDITION
|
Details
|
50% sodium hydroxide is added until a basic pH
|
Type
|
EXTRACTION
|
Details
|
the resulting solution is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried once over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the organic layer is purified by chromatography on silica gel in a continuous flow column
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)C1=NC=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |